molecular formula C16H18N2S B5877568 1-Benzyl-3-(2,3-dimethylphenyl)thiourea

1-Benzyl-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B5877568
M. Wt: 270.4 g/mol
InChI Key: PHQOOAAXUWVOHH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,3-dimethylphenyl)thiourea ( 131389-20-3) is a high-purity organic building block with the molecular formula C16H18N2S and a molecular weight of 270.39 g/mol . This thiourea derivative is supplied for research and development purposes and is a valuable compound in medicinal chemistry and drug discovery research. Thiourea derivatives are recognized in scientific literature for their diverse biological activities and are frequently investigated as potential inhibitors for various enzymes . Research into similar compounds highlights their significance in developing therapeutic agents, with studies exploring their application as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research and as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases . Additionally, certain thiourea analogs have shown promise in antidiabetic research through the inhibition of carbohydrate-metabolizing enzymes such as alpha-glucosidase and alpha-amylase, as well as demonstrating antioxidant potential . The presence of both benzyl and dimethylphenyl substituents on the thiourea core structure makes this compound a versatile intermediate for further chemical synthesis and a candidate for probing structure-activity relationships in biochemical assays. This product is intended for research use only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2,3-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQOOAAXUWVOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes for N,N'-Disubstituted Thioureas

The preparation of N,N'-disubstituted thioureas is a fundamental process in organic synthesis, with several well-documented methods.

Reaction of Isothiocyanates with Amines

The most common and direct method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. cdnsciencepub.comsemanticscholar.org This reaction is typically a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. cdnsciencepub.comnih.gov

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This method is widely applicable to a variety of amines, including aliphatic, aromatic, and heterocyclic amines. cdnsciencepub.com The reactions are often high-yielding and can be carried out under mild conditions. nih.gov Solvent-free mechanochemical methods, such as manual grinding or automated ball milling, have also been successfully employed, often resulting in quantitative yields in a significantly shorter time compared to solution-based reactions. nih.gov For instance, automated ball milling can produce N,N'-disubstituted thioureas in as little as 10 minutes. nih.gov The reactivity can be influenced by electronic factors; amines with electron-withdrawing groups may react more slowly, but this can often be overcome by techniques like liquid-assisted grinding (LAG). nih.gov

Alternative Synthetic Approaches

From Urea (B33335) and Lawesson's Reagent: Thioureas can be synthesized from their urea analogs through a thionation reaction. Lawesson's reagent is a common thionating agent used for this purpose. bibliotekanauki.plresearchgate.net The reaction involves heating urea with Lawesson's reagent in a suitable solvent like tetrahydrofuran. bibliotekanauki.plresearchgate.net

From Carbon Disulfide: Carbon disulfide serves as a versatile C1 synthon for thiourea (B124793) synthesis. In a typical procedure, an amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) salt intermediate. nih.govresearchgate.net This intermediate can then react with another amine to yield an unsymmetrical thiourea. nih.gov One-pot syntheses using an amine, carbon disulfide, and an oxidant in water have also been developed. researchgate.net

From Cyanamide (B42294): The reaction of cyanamide with hydrogen sulfide (B99878) is another route to produce thiourea. bibliotekanauki.pl This method can be adapted for the synthesis of substituted thioureas.

Targeted Synthesis of 1-Benzyl-3-(2,3-dimethylphenyl)thiourea

The synthesis of the specific compound this compound is most effectively achieved through the reaction of benzyl (B1604629) isothiocyanate with 2,3-dimethylaniline.

The reaction is as follows: C₆H₅CH₂-N=C=S + (CH₃)₂C₆H₃-NH₂ → C₆H₅CH₂-NH-C(=S)-NH-C₆H₃(CH₃)₂

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the solvent, temperature, reaction time, and the use of catalysts. For the synthesis of thioureas from aliphatic amines, studies have shown that using an aqueous polysulfide solution can lead to high yields in a short amount of time. researchgate.net For instance, the reaction of phenethylamine (B48288) and another amine with an aqueous polysulfide solution at 80°C resulted in an 89% yield of the corresponding thiourea in just 30 minutes. researchgate.net While specific optimization data for this compound is not extensively published, general principles of thiourea synthesis suggest that the reaction between benzylamine (B48309) and 2,3-dimethylphenyl isothiocyanate would proceed efficiently under standard conditions, likely with high yields.

A study on the synthesis of thiourea using urea and Lawesson's reagent identified optimal conditions as a reaction time of 3.5 hours at a temperature of 75°C, with a 2:1 mass ratio of urea to Lawesson's reagent, achieving an average yield of 62.37%. researchgate.net

Table 1: Factors Influencing Thiourea Synthesis Yield

Factor Condition Outcome Reference
Method Automated Ball Milling Quantitative yields in 10 minutes nih.gov
Reagents Aqueous Polysulfide Solution 89% yield in 30 minutes at 80°C researchgate.net

| Reactants | Urea and Lawesson's Reagent | 62.37% average yield at 75°C for 3.5 hours | researchgate.net |

Mechanistic Considerations in Synthetic Pathways

The formation of N,N'-disubstituted thioureas via the isothiocyanate and amine route proceeds through a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This is followed by a proton transfer to the nitrogen atom of the isothiocyanate, resulting in the stable thiourea product.

In syntheses utilizing carbon disulfide, the mechanism is more complex. It involves the initial formation of a dithiocarbamate salt from the reaction of an amine with carbon disulfide. nih.gov This salt can then be desulfurized in situ to generate an isothiocyanate, which subsequently reacts with another amine molecule to form the thiourea. nih.gov

Mechanistic studies involving the cyclization of N,N'-diphenylthioureas have been investigated using density functional theory (DFT) calculations to understand the formation of benzothiazoles. researchgate.net These studies highlight the electronic effects of substituents on the reaction pathways. researchgate.net

Preparation of Advanced Derivative Structures

The core structure of this compound can be modified to create a variety of derivative structures with potentially new properties and applications. The thiourea moiety itself is a versatile functional group that can participate in further reactions.

For example, thiourea derivatives can be used as precursors for the synthesis of other heterocyclic compounds. The reaction of N-substituted-N'-benzoylthioureas with certain reagents can lead to the formation of benzoxazoles. researchgate.net Additionally, the S-atom of the thiourea can be alkylated, for instance with a benzyl group, to form isothiobiuret derivatives. nih.gov The synthesis of various N-substituted urea and thiourea derivatives from starting materials like (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine by reacting with different isocyanates and isothiocyanates has been reported, showcasing the modularity of these synthetic routes. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Benzyl isothiocyanate
2,3-Dimethylaniline
Lawesson's reagent
Carbon disulfide
Cyanamide
Urea
Tetrahydrofuran
Hydrogen sulfide
Phenethylamine
N,N'-diphenylthioureas
Benzothiazoles
N-substituted-N'-benzoylthioureas
Benzoxazoles
Isothiobiurets

Synthesis of Metal Complexes Featuring Thiourea Ligands

Thiourea derivatives are excellent ligands for a variety of metal ions, owing to the coordinating ability of the sulfur and nitrogen atoms. The synthesis of metal complexes with thiourea ligands like this compound typically involves the reaction of the thiourea derivative with a metal salt in an appropriate solvent.

The general procedure involves dissolving the thiourea ligand and a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a solvent like ethanol (B145695) or methanol. The mixture is then stirred, sometimes with gentle heating, to facilitate the formation of the complex. The resulting metal complex often precipitates from the solution and can be isolated by filtration.

Thiourea ligands can coordinate to metal centers in several ways. They can act as monodentate ligands, typically binding through the sulfur atom (κ¹S). In the presence of a base or under appropriate pH conditions, the thiourea can be deprotonated and act as a bidentate chelating ligand, coordinating through both a sulfur and a nitrogen atom (κ²S,N). mdpi.com

The reaction stoichiometry is crucial in determining the final structure of the complex. For instance, reacting two equivalents of a thiourea ligand with one equivalent of a bivalent metal ion can lead to complexes with the general formula [M(ligand)₂Cl₂] or, in the presence of a base, [M(ligand)₂]. mdpi.com

Table 1: Examples of General Synthetic Routes for Thiourea-Metal Complexes

Metal Precursor Ligand Stoichiometry (Metal:Ligand) Typical Solvent Resulting Complex Type
NiCl₂·6H₂O N-Phenylmorpholine-4-carbothioamide 1:2 Ethanol/Water [Ni(ligand)₂]
CuCl₂·2H₂O N-Phenylmorpholine-4-carbothioamide 1:2 Ethanol [CuCl₂(ligand)₂]
K₂PdCl₄ N-Phenylmorpholine-4-carbothioamide 1:2 Ethanol/Water [Pd(ligand)₂]
AuCl(PPh₃)/AgOTf Phosphine-functionalized Thiourea 1:1 Dichloromethane [Au(ligand)(PPh₃)]OTf

This table presents generalized data based on syntheses with various thiourea derivatives, illustrating common methods applicable to this compound. mdpi.comnih.govnih.gov

Bifunctional Thiourea Synthesis

Bifunctional thioureas are a class of organocatalysts that possess both a hydrogen-bond-donating thiourea group and a Brønsted or Lewis basic site within the same molecule. nih.govbeilstein-journals.org This dual functionality allows them to simultaneously activate both the nucleophile and the electrophile in a chemical reaction, leading to high efficiency and stereoselectivity. beilstein-journals.org

The synthesis of a bifunctional thiourea based on the this compound scaffold would involve the incorporation of a basic moiety, such as a pyrrolidine (B122466) or tertiary amine group, onto one of the aromatic rings or the benzyl group. beilstein-journals.org

A common synthetic strategy involves a multi-step process:

Preparation of Precursors : An amine precursor containing the desired basic unit is synthesized.

Isothiocyanate Formation : The amine precursor is converted into an isothiocyanate. This can be achieved using reagents like thiophosgene (B130339) or by reacting the amine with carbon disulfide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). beilstein-journals.org

Condensation Reaction : The newly formed isothiocyanate is then reacted with another amine component (e.g., benzylamine or 2,3-dimethylaniline) to form the final asymmetric bifunctional thiourea. mdpi.com

These catalysts are particularly effective in asymmetric reactions such as Michael additions, aza-Henry reactions, and Mannich reactions. beilstein-journals.orgbeilstein-journals.org The thiourea group activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the basic amine moiety activates the nucleophile by forming an enamine intermediate. beilstein-journals.org

Thiosemicarbazone Derivations

It is important to distinguish between thioureas and thiosemicarbazones, as they are distinct classes of compounds with different synthetic origins.

Thiourea : Has a C=S group flanked by two nitrogen atoms, as in this compound.

Thiosemicarbazone : Is formed by the condensation reaction between a thiosemicarbazide (B42300) (which contains a hydrazine-like N-N bond) and a carbonyl compound (an aldehyde or ketone).

The standard synthesis for a thiosemicarbazone is a condensation reaction. A substituted thiosemicarbazide is dissolved in a solvent like methanol, and a solution of an aldehyde or ketone is added. The mixture is stirred at room temperature, and the resulting thiosemicarbazone product often precipitates and can be collected by filtration. nih.gov

Table 2: General Synthesis of Thiosemicarbazones

Thiosemicarbazide Reactant Carbonyl Reactant Solvent Product
4-Phenylthiosemicarbazide 4-Methoxybenzaldehyde Methanol (E)-2-(4-methoxybenzylidene)-N-phenylhydrazine-1-carbothioamide
Thiosemicarbazide 4-Methylbenzaldehyde Methanol (E)-1-(4-methylbenzylidene)thiosemicarbazide

Data is generalized from typical thiosemicarbazone syntheses. nih.gov

Direct derivation of a thiosemicarbazone from a disubstituted thiourea like this compound is not a standard or direct synthetic route, as it would require cleavage of a stable N-C bond and formation of an N-N bond. The synthesis of these two classes of compounds proceeds from different starting materials.

Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a important tool for identifying the functional groups present in a molecule. The analysis of the vibrational spectrum of 1-Benzyl-3-(2,3-dimethylphenyl)thiourea allows for the identification of characteristic absorption bands related to its thiourea (B124793) core and substituent groups.

Characteristic Absorption Bands and Functional Group Analysis

In related N,N'-disubstituted thiourea derivatives, the N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea group, is expected to appear in the region of 700-850 cm⁻¹. The C-N stretching vibrations are often coupled and can be found in the 1395-1570 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzyl (B1604629) and dimethylphenyl rings are anticipated above 3000 cm⁻¹, while the corresponding C=C stretching vibrations are expected between 1450 and 1600 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Absorption Band (cm⁻¹)Vibrational Mode
N-H3100-3400Stretching
Aromatic C-H>3000Stretching
Aliphatic C-H2850-3000Stretching
C=C (Aromatic)1450-1600Stretching
C-N1395-1570Stretching
C=S700-850Stretching

Conformational Insights from FTIR Data

FTIR spectroscopy can also provide valuable information regarding the conformational preferences of thiourea derivatives. The position and shape of the N-H stretching bands can indicate the presence of intra- and intermolecular hydrogen bonding. In many crystal structures of N-acylthioureas, an intramolecular hydrogen bond is observed between an N-H proton and a carbonyl oxygen. While this compound lacks a carbonyl group, intermolecular N-H···S hydrogen bonding is a common feature in the solid state of thiourea derivatives, influencing their molecular packing.

Furthermore, conformational analysis of similar compounds has been performed by examining the fingerprint region of the FTIR spectrum (below 1500 cm⁻¹), where subtle changes in molecular geometry can lead to shifts in vibrational frequencies. These analyses, often supported by computational studies, can help in understanding the preferred spatial arrangement of the benzyl and dimethylphenyl rings relative to the thiourea plane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure of this compound.

Proton NMR (¹H-NMR) Assignments and Chemical Shift Analysis

The ¹H-NMR spectrum of this compound is expected to show distinct signals for the protons of the benzyl and dimethylphenyl groups, as well as for the N-H protons. Based on data from analogous compounds, the following chemical shift regions can be predicted:

N-H Protons: The two N-H protons are expected to appear as broad singlets in the downfield region of the spectrum, typically between δ 7.5 and 10.0 ppm. Their chemical shift can be influenced by the solvent and concentration due to hydrogen bonding effects.

Aromatic Protons: The protons of the benzyl and 2,3-dimethylphenyl rings will resonate in the aromatic region (δ 7.0-7.5 ppm). The five protons of the benzyl ring will likely appear as a multiplet. The three protons of the 2,3-dimethylphenyl ring will show a distinct splitting pattern based on their substitution.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge in the benzyl group are expected to appear as a doublet around δ 4.5-5.0 ppm, coupled to the adjacent N-H proton.

Methyl Protons (-CH₃): The two methyl groups on the dimethylphenyl ring will give rise to two singlets in the upfield region, likely between δ 2.0 and 2.5 ppm.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
N-H (benzyl side)7.5-10.0Broad Singlet
N-H (phenyl side)7.5-10.0Broad Singlet
Aromatic H (benzyl)7.2-7.5Multiplet
Aromatic H (dimethylphenyl)7.0-7.3Multiplet
-CH₂- (benzyl)4.5-5.0Doublet
-CH₃ (dimethylphenyl, position 2)2.0-2.5Singlet
-CH₃ (dimethylphenyl, position 3)2.0-2.5Singlet

Carbon-13 NMR (¹³C-NMR) Analysis of the Thiocarbonyl Moiety and Carbon Skeleton

The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule. The most characteristic signal in the ¹³C-NMR spectrum of a thiourea derivative is that of the thiocarbonyl carbon (C=S).

Thiocarbonyl Carbon (C=S): This carbon is significantly deshielded and is expected to resonate in the range of δ 178-184 ppm. mdpi.com This downfield chemical shift is a definitive indicator of the thiourea functional group.

Aromatic Carbons: The aromatic carbons of the benzyl and dimethylphenyl rings will appear in the region of δ 120-140 ppm. The chemical shifts will be influenced by the substitution pattern.

Methylene Carbon (-CH₂-): The carbon of the benzyl methylene group is expected to have a chemical shift in the range of δ 45-55 ppm.

Methyl Carbons (-CH₃): The carbons of the two methyl groups on the dimethylphenyl ring will resonate in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S178-184
Aromatic C (quaternary)130-140
Aromatic C-H120-130
-CH₂- (benzyl)45-55
-CH₃ (dimethylphenyl)15-25

Advanced NMR Techniques (e.g., ³¹P NMR for phosphine (B1218219) complexes)

While advanced NMR techniques are not typically required for the basic structural elucidation of a simple molecule like this compound, they can be employed in more complex studies. For instance, if this thiourea derivative is used as a ligand to form metal complexes, other NMR active nuclei can be investigated.

A relevant example is the use of ³¹P NMR spectroscopy to study phosphine complexes of thiourea derivatives. In such cases, the coordination of the thiourea ligand to a metal center that also bears phosphine ligands would lead to changes in the ³¹P chemical shifts of the phosphine ligands. This can provide valuable information about the electronic properties of the thiourea ligand and the geometry of the resulting metal complex.

Mass Spectrometry (MS)

Mass spectrometry serves as a key analytical technique for determining the molecular mass and providing evidence for the structural integrity of this compound by analyzing the mass-to-charge ratio of the molecule and its fragments after ionization.

The mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]⁺). This peak is fundamental as it corresponds to the molecular weight of the entire, unfragmented molecule. For this compound, with the chemical formula C₁₆H₁₈N₂S, the monoisotopic mass is 270.1195 Da. The detection of a peak at or near this mass-to-charge ratio (m/z) confirms the compound's identity and successful synthesis.

Beyond the molecular ion, the mass spectrum reveals a characteristic fragmentation pattern that offers structural confirmation. When the molecular ion breaks apart, it forms smaller, charged fragments whose masses are detected. The fragmentation of thiourea derivatives is influenced by the substituents on the nitrogen atoms.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the thiourea core. Significant fragments would include:

The benzyl cation (C₇H₇⁺) : A very common and stable fragment in mass spectrometry, appearing at an m/z of 91. Its presence would confirm the benzyl group in the structure.

The 2,3-dimethylphenyl isothiocyanate cation (C₉H₉NS⁺) or related fragments, which would arise from cleavage of the bond between the benzyl group and the thiourea nitrogen.

X-ray Crystallography

X-ray crystallography provides definitive, high-resolution data on the atomic arrangement of this compound in its crystalline form, detailing precise bond lengths, bond angles, and intermolecular forces.

Single-crystal X-ray diffraction studies on analogous N,N'-disubstituted thiourea derivatives reveal several consistent geometric features that can be extrapolated to this compound. The core thiourea unit (S-C-N-N) is typically found to be planar. However, due to steric hindrance, the two aromatic rings—the benzyl and the 2,3-dimethylphenyl groups—are twisted out of this plane. The degree of this twisting is defined by the dihedral angles between the plane of the thiourea group and the planes of the aromatic rings.

Table 1: Typical Crystallographic Parameters for N,N'-Disubstituted Thioureas

Parameter Typical Value Description
C=S Bond Length ~1.68 Å Indicates double-bond character, confirming the thione form.
C-N Bond Lengths ~1.35 Å Shorter than a typical C-N single bond, suggesting partial double-bond character due to resonance.

| Dihedral Angle (Thiourea/Aryl) | Varies | The angle between the thiourea plane and the attached phenyl rings, often significant. |

This is an interactive data table based on typical values for similar structures.

The arrangement of molecules in the crystal lattice is largely dictated by intermolecular hydrogen bonds. In the crystal structure of similar thiourea compounds, the N-H groups serve as hydrogen-bond donors, while the sulfur atom of the thiocarbonyl group (C=S) acts as a hydrogen-bond acceptor. This leads to the formation of N-H···S hydrogen bonds, which often link molecules into centrosymmetric dimers or extended chains. These interactions are the primary force governing the supramolecular assembly and stability of the crystal.

In the solid state, N,N'-disubstituted thioureas like this compound exist in the thione tautomeric form rather than the thiol form. This is unequivocally confirmed by X-ray diffraction, which shows a distinct C=S double bond and reveals that the hydrogen atoms are located on the nitrogen atoms, not on the sulfur atom.

Regarding isomerism, the molecule typically adopts a specific conformation in the crystal. For this compound, the arrangement around the C-N bonds would lead to distinct isomers. Crystallographic studies on similar compounds show a common trans-cis conformation relative to the C=S bond, where one substituent is trans and the other is cis to the sulfur atom.

Table 2: Compound Names Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy

While studies on analogous compounds, such as other N-substituted thiourea derivatives, are present in the literature, this information is not directly transferable or appropriate for the specific analysis of this compound as per the strict requirements of this article. The electronic transitions and resulting UV-Vis spectrum are highly dependent on the precise molecular structure, including the substitution pattern on the aromatic rings.

Therefore, the creation of a data table and a detailed discussion of the research findings for the UV-Vis spectroscopy of this compound cannot be provided at this time.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometry of 1-Benzyl-3-(2,3-dimethylphenyl)thiourea. These computational methods provide a molecular-level understanding of its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimize the molecular geometry of thiourea (B124793) derivatives. tjnpr.orgechemcom.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed method for these calculations, often combined with basis sets like 6-311++G(d,p) or LANL2DZ to achieve a good balance between accuracy and computational cost. ajrconline.orgnih.gov

Geometry optimization calculations determine the most stable three-dimensional conformation of the molecule by finding the minimum energy state. For similar N-acylthiourea compounds, studies have shown that the molecular configuration is often stabilized by intramolecular hydrogen bonds, forming a characteristic six-membered ring. nih.govnih.gov In the case of this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The C=S and C=O (if applicable in a derivative) bonds are expected to show double-bond character, while the C-N bonds within the thiourea core exhibit partial double-bond character due to electron delocalization. nih.govresearchgate.net The agreement between theoretically calculated geometric parameters and experimental data from X-ray diffraction (XRD) for related thiourea derivatives is generally very high. rsc.org

ParameterBond Length (Å)ParameterBond Angle (°)
C=S1.60 ± 0.1N-C-N~118
C-N1~1.35C-N-C~125
C-N2~1.38S=C-N~121

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. ajrconline.orgbiointerfaceresearch.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajrconline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to chemical reactions. For thiourea derivatives, the HOMO is often localized on the electron-rich sulfur atom and the adjacent nitrogen atoms of the thiourea moiety, while the LUMO can be distributed across the aromatic rings. This distribution facilitates charge transfer within the molecule, which is a crucial aspect of its potential biological activity. Global reactivity descriptors, such as chemical potential, hardness, and the global electrophilicity index, can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov

Table 2: FMO Properties and Reactivity Descriptors for a Representative Thiourea Derivative (Note: Values are illustrative based on published data for similar compounds like 1-benzyl-3-furoyl-1-phenylthiourea.)

ParameterValue (eV)
EHOMO-5.88
ELUMO-1.18
Energy Gap (ΔE)4.70

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are prone to electrophilic attack. These are often found around electronegative atoms like oxygen and sulfur. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack, commonly located around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups). researchgate.net The MEP analysis for this compound would likely show a significant negative potential around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for interaction with electrophiles. The hydrogen atoms on the nitrogen atoms of the thiourea linkage would exhibit a positive potential, identifying them as hydrogen bond donors.

Bond Dissociation Energy (BDE) Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. BDE calculations are crucial for assessing the stability of chemical bonds within a molecule and predicting its fragmentation pathways. For this compound, DFT calculations can be used to determine the BDE for various bonds, such as the C-N, N-H, and C-S bonds. This information provides insight into the compound's thermal stability and potential antioxidant activity, as weaker bonds (e.g., N-H) can be indicative of radical scavenging capabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. farmaciajournal.comnih.gov

Derivation and Validation of QSAR Models for Thiourea Derivatives

QSAR models for thiourea derivatives have been successfully developed for a range of biological activities, including antibacterial, antifungal, and anti-HCV properties. farmaciajournal.comresearchgate.netnih.gov The derivation process involves several key steps:

Data Set Collection : A series of thiourea compounds with experimentally determined biological activities is compiled. This set is then typically divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including hydrophobic, electronic, and steric properties.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity of the compounds in the training set. nih.gov

Model Validation : The predictive power and robustness of the generated QSAR model are rigorously assessed. Internal validation is often performed using techniques like leave-one-out cross-validation (LOO-CV), which yields a cross-validated correlation coefficient (q² or r²cv). nih.gov External validation is crucial and involves using the model to predict the activity of the compounds in the test set, which were not used in model creation. nih.gov A reliable QSAR model should have high values for both the correlation coefficient (r²) of the training set and the predictive correlation coefficient of the test set. nih.gov

For thiourea derivatives, studies have shown that their biological activity often correlates with properties like hydrophobicity and steric factors. nih.gov For instance, a QSAR study on anti-HCV agents found that the activity was significantly correlated with the compound's hydrophobic character and was negatively influenced by the presence of bulky alkyl or aromatic groups on certain parts of the molecule. nih.gov These models provide valuable guidance for designing new, more potent thiourea derivatives by identifying the key structural features that govern their biological effects. farmaciajournal.com

Identification of Key Molecular Descriptors Influencing Activity

There is no specific research identifying the key molecular descriptors for this compound and their influence on its activity.

For other thiourea derivatives, computational studies have been employed to calculate a variety of molecular descriptors to establish quantitative structure-activity relationships (QSAR). These descriptors often include:

Electronic Descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential. These are crucial for understanding the reactivity and interaction capabilities of the molecule.

Topological Descriptors: Which describe the atomic connectivity within the molecule.

Thermodynamic Descriptors: Including heat of formation and Gibbs free energy.

These descriptors are instrumental in predicting the biological activity or physical properties of the compounds, but such an analysis for this compound has not been reported.

Molecular Docking and Dynamics Simulations

Ligand-Protein Interaction Analysis

No molecular docking or ligand-protein interaction analyses have been published for this compound.

Molecular docking is a computational technique frequently used for other thiourea derivatives to predict their binding orientation and affinity within the active site of a protein. This type of analysis helps to elucidate the mechanism of action and to design more potent inhibitors for various biological targets. Such studies on related compounds have identified key interactions, such as hydrogen bonding involving the N-H and C=S groups of the thiourea moiety, as well as hydrophobic and π-π stacking interactions from the aryl substituents.

Binding Affinities and Conformational Dynamics

Specific binding affinities and the conformational dynamics of this compound with any biological target have not been determined through computational studies.

Molecular dynamics (MD) simulations are often used as a follow-up to molecular docking to provide a more dynamic picture of the ligand-protein complex. These simulations can predict the stability of the binding pose, the flexibility of the ligand and protein, and can be used to calculate binding free energies. While MD simulations have provided valuable insights for other thiourea-based compounds, this level of computational investigation has not been applied to this compound according to available research.

Mechanistic Investigations via Theoretical Approaches

Exploration of Reaction Pathways and Transition States

There are no published theoretical studies exploring the reaction pathways and transition states involving this compound.

For other chemical transformations involving thioureas, computational methods, particularly DFT, are used to map out the potential energy surface of a reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed mechanistic understanding of the reaction.

Elucidation of Catalyst Function in Organocatalysis

The function of this compound as a catalyst in organocatalysis has not been elucidated through theoretical approaches.

Thiourea derivatives are well-known for their application as hydrogen-bond donor catalysts in asymmetric organocatalysis. Theoretical studies in this area typically focus on the mechanism of catalysis, explaining the origin of enantioselectivity by analyzing the transition states of the catalyzed reaction. These studies often reveal how the thiourea moiety's N-H groups activate the substrate through hydrogen bonding. However, no such computational investigation has been specifically carried out for this compound.

Biological Activity and Mechanism of Action in Vitro and in Silico Perspectives

Antiprotozoal Activities (e.g., against Leishmania species)

In Vitro Efficacy Studies

Currently, there is a lack of specific published in vitro efficacy data for 1-Benzyl-3-(2,3-dimethylphenyl)thiourea against Leishmania species. While research into thiourea (B124793) derivatives has shown promise in the development of antileishmanial agents, specific studies detailing the inhibitory concentrations (such as IC₅₀ values) of this particular compound against Leishmania promastigotes or amastigotes are not available in the public domain.

Proposed Mechanisms of Action

Given the absence of direct experimental studies on this compound's antileishmanial mechanism, any proposed pathways would be speculative and based on the known mechanisms of other thiourea compounds. Generally, thiourea derivatives are thought to exert their antiprotozoal effects through various mechanisms, including the inhibition of key parasitic enzymes or disruption of essential metabolic pathways. However, without specific research on this compound, no definitive mechanism can be outlined.

Anticancer Potential

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

There is a notable absence of publicly available scientific literature detailing the in vitro cytotoxicity and antiproliferative effects of this compound on specific cancer cell lines. While numerous studies have investigated the anticancer potential of various thiourea derivatives, demonstrating their ability to inhibit the growth of cancer cells, data such as IC₅₀ values for this specific compound against cell lines like MCF-7 (breast cancer), HeLa (cervical cancer), or others are not documented in accessible research.

For context, related compounds have shown activity. For instance, studies on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their thiourea analogs have revealed potential as inhibitors of EGFR and HER-2 kinases, which are crucial in some cancers. vulcanchem.comevitachem.com Specifically, compound 7b in one such study, a thiourea derivative, showed significant inhibitory activity against EGFR and HER-2 with IC₅₀ values of 0.08 µM and 0.35 µM, respectively, and demonstrated high antiproliferative activity against the MCF-7 cell line. vulcanchem.comevitachem.com Similarly, N-benzoyl-3-allylthiourea has been investigated for its potential against breast cancer cells that overexpress HER-2. arkat-usa.org Platinum(II) complexes of 1-benzyl-3-phenylthiourea (B182860) have also been synthesized and showed cytotoxicity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 10.96 to 78.90 µM. However, it is crucial to reiterate that these findings are for related, but structurally distinct, compounds.

Investigation of Cellular and Molecular Targets

Due to the lack of specific experimental data on this compound, its cellular and molecular targets in cancer have not been elucidated. Research on other thiourea derivatives suggests that their anticancer mechanisms can involve the inhibition of critical signaling pathways. For example, some thiourea compounds have been shown to target the epidermal growth factor receptor (EGFR) signaling pathway, leading to the inhibition of cancer cell proliferation. vulcanchem.comevitachem.com Other studies have pointed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. sigmaaldrich.com A study on a different N,N'-diarylthiourea derivative identified that it suppressed MCF-7 cell growth and induced apoptosis. sigmaaldrich.com However, without direct investigation, the specific molecular interactions of this compound remain unknown.

Antimicrobial Properties

Specific data from in vitro studies on the antimicrobial properties of this compound against various bacterial and fungal strains are not available in the current body of scientific literature. While the broader class of thiourea derivatives has been a fertile ground for the discovery of new antimicrobial agents, the efficacy of this particular compound has not been reported.

For comparative purposes, various substituted thiourea derivatives have demonstrated selective activity against Gram-positive bacteria and fungi. For example, certain N-benzoylthiourea derivatives have shown promising activity against Bacillus subtilis and Micrococcus luteus. Additionally, other synthetic thiourea derivatives have been evaluated for their activity against strains like Escherichia coli and Staphylococcus aureus. However, the absence of specific minimal inhibitory concentration (MIC) values for this compound prevents a definitive assessment of its antimicrobial potential.

Antibacterial Activity (e.g., against Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli)

Thiourea derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Studies on analogous compounds provide insight into the potential efficacy of this compound. For instance, various N-aryl thiourea derivatives show significant activity, which is often enhanced by the presence of electron-withdrawing or alkyl groups on the phenyl ring. nih.gov

Research on a series of unsymmetrical thioureas, including compounds with structures similar to this compound, has confirmed activity against pathogens like E. coli and P. aeruginosa. nih.gov One study on 1-cyclohexyl-3-(2,4-dimethylphenyl)thiourea, a compound with a dimethylphenyl group, reported measurable zones of inhibition against these bacteria. nih.gov Similarly, another related compound, 1-(2,4-dimethylphenyl)-3-phenylthiourea, was found to be potent against S. aureus with a Minimum Inhibitory Concentration (MIC) of 4.03 µg/mL. researchgate.net

The antibacterial effectiveness of these compounds is often evaluated using methods like the agar (B569324) dilution or disc diffusion method to determine the MIC or the zone of inhibition. nih.govijariit.com While some thiourea derivatives have shown limited to no activity against P. aeruginosa, others exhibit potent effects against various strains of S. aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govijariit.com For example, a thiourea derivative designated as TD4 showed potent activity against MRSA with MIC values between 2–16 µg/mL. nih.gov

Table 1: Antibacterial Activity of Analogue Thiourea Compounds
CompoundBacterial StrainActivity MeasurementResultSource
1-(2,4-dimethylphenyl)-3-phenylthioureaStaphylococcus aureusMIC4.03 µg/mL researchgate.net
1-cyclohexyl-3-(2,4-dimethylphenyl) thioureaEscherichia coliInhibition ZoneComparable to standard nih.gov
1-cyclohexyl-3-(2,4-dimethylphenyl) thioureaPseudomonas aeruginosaInhibition ZoneActive nih.gov
Thiourea Derivative (TD4)Methicillin-resistant Staphylococcus aureus (MRSA)MIC2-16 µg/mL nih.gov

Antifungal Activity

The antifungal potential of thiourea derivatives is an area of active investigation. Studies have shown that these compounds can be effective against various fungal pathogens, including clinically relevant species like Candida auris, which is known for its multidrug resistance. mdpi.comnih.gov Research on thiourea derivatives of 2-thiophenecarboxylic acid revealed that structural modifications, such as the position of methyl groups on the aromatic ring, significantly influence their antifungal and antioxidant actions. mdpi.comnih.gov

Specifically, an ortho-methylated derivative demonstrated the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com This suggests that the 2,3-dimethylphenyl substitution in this compound could confer significant antifungal properties. Further studies have successfully synthesized novel thiourea derivatives that exhibit broad-spectrum antifungal activity against various plant-related fungi, such as Fusarium oxysporum and Alternaria solani, with some compounds showing efficacy greater than the commercial fungicide chlorothalonil. researchgate.net

Antiviral Activity (e.g., targeting HIV-1, Murine norovirus, Yellow fever, Enterovirus, Chikungunya)

The antiviral properties of thiourea derivatives are emerging as a promising field of study. While direct antiviral data for this compound is not extensively documented, related compounds have shown activity against significant viral pathogens. Notably, a thiourea derivative, 1-[(2-Methylbenzimidazol-1-yl) methyl]-2-oxo-indolin-3-ylidene] amino] thiourea, was reported to inhibit the replication of the Chikungunya virus (CHIKV). antibiotics-chemotherapy.ru

CHIKV, a mosquito-borne alphavirus, causes large-scale epidemics, and the development of effective antiviral drugs is a global health priority. nih.gov Antiviral strategies against CHIKV often target various stages of the viral life cycle, including viral entry, replication, and protein processing. nih.govscielo.br The fact that a thiourea-containing compound can inhibit CHIKV replication suggests that this chemical scaffold is a viable starting point for developing novel antiviral agents. antibiotics-chemotherapy.ru Other studies have identified compounds active against both Chikungunya and Yellow fever viruses, further highlighting the potential for developing broad-spectrum antivirals. nih.gov However, the specific activity of this compound against these or other viruses like HIV-1 or enteroviruses remains a subject for future research.

Mechanisms of Antimicrobial Action (e.g., enzyme inhibition)

The antimicrobial effects of thiourea derivatives are believed to stem from several mechanisms of action. One of the primary proposed antibacterial mechanisms is the inhibition of essential bacterial enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov In silico molecular docking studies have shown that thiourea analogs can bind effectively to the DNA gyrase subunit B receptor, disrupting its function and leading to bacterial cell death. nih.gov

Another significant mechanism, observed in studies against MRSA, involves the disruption of the bacterial cell wall's integrity. nih.gov Transmission electron microscopy has shown that potent thiourea derivatives can cause visible damage to the bacterial cell envelope. nih.gov Furthermore, these compounds can interfere with critical metabolic pathways by destroying the homeostasis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH), a vital cofactor in cellular redox reactions. nih.gov The capacity of thiourea derivatives to act as enzyme inhibitors is also a key aspect of their biological profile. nih.gov

Antioxidant and Radical Scavenging Capabilities

Beyond their antimicrobial properties, thiourea derivatives are recognized for their antioxidant potential, which is the ability to neutralize harmful free radicals.

In Vitro Assays for Antioxidant Activity (e.g., DPPH, ABTS)

The antioxidant capacity of this compound and its analogs is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.nethueuni.edu.vn These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a radical species, which is typically observed as a color change measured spectrophotometrically. nih.gov

A study on 1-benzyl-3-phenyl-2-thiourea (BPTU), a close structural analog to the title compound, determined its antioxidant activity using both DPPH and ABTS methods. hueuni.edu.vn While BPTU showed some radical scavenging ability, other derivatives with different substitutions demonstrated even stronger potential. hueuni.edu.vn For example, some unsymmetrical thioureas have shown potent scavenging of DPPH and ABTS radicals, with IC50 values (the concentration required to scavenge 50% of the radicals) in the range of 64-66 µg/mL. researchgate.net The results from these assays indicate that the structural features of thiourea derivatives play a crucial role in their antioxidant efficacy. mdpi.comnih.gov

Table 2: Antioxidant Activity of Analogue Thiourea Compounds
CompoundAssayResult (IC50)Source
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM hueuni.edu.vn
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM hueuni.edu.vn
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021 mM hueuni.edu.vn
1-(2,4-dimethylphenyl)-3-phenylthioureaDPPH64 µg/mL researchgate.net

Mechanistic Pathways of Radical Scavenging (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

The chemical mechanisms by which antioxidants neutralize free radicals are generally categorized into two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, effectively quenching it. researchgate.netnih.gov The key parameter for this pathway is the bond dissociation enthalpy (BDE) of the H-donating group. researchgate.net In the SET mechanism, the antioxidant transfers an electron to the radical, forming a radical cation of the antioxidant and an anion of the substrate. nih.govresearchgate.net

For thiourea derivatives, theoretical and kinetic studies have been conducted to determine the predominant pathway. hueuni.edu.vn Computational analysis suggests that the Hydrogen Atom Transfer (HAT) mechanism is the preferred pathway for radical scavenging by these compounds when reacting with free radicals. hueuni.edu.vn It was calculated that products formed via the HAT mechanism account for the vast majority (over 99.9%) of the reaction products compared to the SET mechanism, indicating its kinetic favorability. hueuni.edu.vn

The biological potential of thiourea derivatives is largely attributed to the thiourea functional group (-NH-C(S)-NH-), which can form multiple hydrogen bonds and coordinate with metal ions present in the active sites of various enzymes. The specific biological activity of this compound is influenced by its distinct structural components: a flexible benzyl (B1604629) group and a sterically hindered 2,3-dimethylphenyl moiety attached to the thiourea core.

Enzyme Inhibition Studies

Thiourea derivatives have been extensively studied as inhibitors of a wide range of enzymes. The inhibitory profile of this compound can be contextualized by examining the activity of structurally related compounds against several enzyme families.

Inhibition of Hydrolases (e.g., Esterases, Proteases, Tyrosinase, α-Glucosidase, Cholinesterases)

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable for treating hyperpigmentation disorders. mdpi.comnih.gov Thiourea derivatives are a known class of tyrosinase inhibitors, often acting through competitive inhibition by binding to the enzyme's active site. mdpi.commdpi.com The mechanism can involve the chelation of copper ions essential for catalytic activity. nih.gov Studies on various thiourea analogs show that the nature and position of substituents on the aromatic rings significantly influence their inhibitory potency. nih.govmdpi.com For example, compounds containing benzylidene groups have demonstrated potent, competitive inhibition of mushroom tyrosinase. mdpi.com

α-Glucosidase Inhibition: α-Glucosidase is a critical enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While specific data for this compound is not available, related structures containing benzyl and substituted phenyl rings have shown significant α-glucosidase inhibitory activity. nih.govnih.govresearchgate.net For instance, a series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides displayed potent inhibition, with IC50 values significantly lower than the standard drug, acarbose. nih.gov This suggests that the benzyl moiety can be a valuable component in the design of α-glucosidase inhibitors.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Some thiourea derivatives have been evaluated for their ability to inhibit these enzymes. A study on unsymmetrical thiourea derivatives showed that most compounds had high IC50 values, indicating weak inhibition. nih.gov However, a structurally similar compound, 1-cyclohexyl-3-(2,4-dimethylphenyl) thiourea, exhibited weak activity. nih.gov This suggests that while possible, potent cholinesterase inhibition is not a guaranteed feature of this structural class.

Table 1: α-Glucosidase Inhibition by Structurally Related Benzimidazolium Salts This table presents data for compounds that are not this compound but share a 1-benzyl group, illustrating the potential of this moiety in enzyme inhibition.

Compound Substituent (X) IC50 (µM) nih.gov
5d 4-Br 15 ± 0.030
5f 3-NO2 19 ± 0.060
5h 4-Cl 21 ± 0.07
5g 4-NO2 25 ± 0.106
Acarbose (Standard) - 58.8 ± 0.012

Inhibition of Nucleic Acid-Related Enzymes (e.g., DNA gyrase, Topoisomerase)

DNA gyrase and topoisomerases are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial and anticancer agents. nih.gov Thiourea derivatives have been identified as potential inhibitors of these enzymes. nih.govresearchgate.net

DNA Gyrase and Topoisomerase Inhibition: Molecular docking studies have predicted that benzoylthiourea (B1224501) derivatives can bind to the ATP-binding site of the GyrB subunit of E. coli DNA gyrase. nih.gov The thiourea moiety often plays a crucial role in forming hydrogen bonds within the enzyme's active site. nih.gov Furthermore, certain benzothiazole (B30560) thiourea derivatives have been noted for their DNA topoisomerase inhibitory activities. nih.gov While direct experimental data for this compound is lacking, its structural features align with those of other known bacterial DNA gyrase inhibitors, such as N-benzyl-3-sulfonamidopyrrolidines. nih.gov

Cyclophilin A Inhibition

Cyclophilin A is a cellular protein involved in protein folding and has been implicated in various diseases, including viral infections and inflammatory conditions. nih.gov The primary inhibitors of cyclophilin A are cyclosporine A (CsA) and its non-immunosuppressive derivatives. nih.govnih.gov Currently, there is limited information in the scientific literature connecting thiourea derivatives, including this compound, to the inhibition of cyclophilin A.

Anti-inflammatory and Other Pharmacological Activities (In Vitro)

Thiourea derivatives have been reported to possess anti-inflammatory properties. mdpi.comresearchgate.net The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). A study on thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) showed significant anti-inflammatory effects. mdpi.com Some of these derivatives were potent inhibitors of 5-LOX, with IC50 values in the sub-micromolar range. mdpi.com Although not directly tested, the structural framework of this compound suggests a potential for interaction with enzymes involved in inflammation.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents attached to the nitrogen atoms.

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies on related compounds provide insights into how the specific features of this compound might contribute to its biological profile.

Role of the Benzyl Group: The benzyl group is a common feature in many biologically active molecules. In a series of indazole derivatives, the presence of a 1-benzyl group was found to be crucial for antiplatelet activity. nih.gov Similarly, in a series of thiohydantoin-based inhibitors of Trypanosoma brucei, modifications to the benzyl group, such as the introduction of fluorine or chloro substituents, had a profound impact on potency, improving it by over 100-fold in some cases. nih.gov This highlights the importance of the benzyl group in establishing interactions within a biological target.

Role of the Substituted Phenyl Ring: The substitution pattern on the phenyl ring is a critical determinant of activity. For benzoylthiourea derivatives, the presence and position of fluorine atoms on the phenyl ring correlated with antibacterial and antifungal efficacy. nih.gov In a study of N-benzyl-N'-(X-2-hydroxybenzyl)-N'-phenylthioureas as potential anticancer agents, the thiourea derivatives were generally more potent than their urea (B33335) counterparts, and substitutions on the phenyl rings were key to their inhibitory activity against EGFR and HER-2 kinases. researchgate.net The 2,3-dimethyl substitution in this compound introduces both electronic and steric factors that would modulate its binding affinity and specificity for various biological targets compared to other isomers or unsubstituted analogs.

Stereochemical Influence on Activity

The role of stereochemistry is a critical factor in determining the biological activity of many pharmaceutical compounds. nih.gov Generally, the three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with biological targets, such as enzymes and receptors, as well as its metabolic fate and distribution within an organism. nih.gov For a molecule to be chiral, and thus have stereoisomers, it must possess a chiral center or exhibit axial or planar chirality. In the case of this compound, the potential for stereoisomerism and its subsequent impact on biological activity is a key area of investigation in its pharmacological profile.

While the broader class of thiourea derivatives has been extensively studied for a variety of biological activities, including antibacterial, antioxidant, and anticancer effects, specific research into the stereochemical influence on the activity of this compound is not extensively documented in publicly available literature. mdpi.com However, the principles of stereochemistry suggest that if this compound or its derivatives were to possess chiral centers, the different enantiomers or diastereomers could exhibit varied biological effects.

For instance, studies on other classes of bioactive molecules, such as 3-Br-acivicin and its derivatives, have demonstrated that stereochemistry plays a pivotal role in their biological activity. nih.gov In these cases, only specific isomers showed significant antiplasmodial activity, which was attributed to stereoselective uptake by amino acid transport systems. nih.gov This highlights the general principle that stereoisomers can have distinct pharmacological profiles.

In the context of thiourea derivatives, the introduction of chiral moieties or the existence of restricted rotation around certain bonds could lead to stereoisomers. For example, in a study of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas, while not focusing on stereoisomers, the substitution patterns on the benzyl and phenyl rings were shown to be critical for their antitumor activity. researchgate.net This suggests that the spatial arrangement of these substituent groups, a factor intrinsically linked to stereochemistry, is a determinant of bioactivity.

Although direct experimental data on the stereochemical influence for this compound is not available, in silico modeling and molecular docking studies on related thiourea compounds have provided insights into their structure-activity relationships. researchgate.net Such computational approaches could be theoretically applied to predict how different stereoisomers of this compound might interact with biological targets. These studies often reveal that specific conformations and spatial orientations of the molecule lead to optimal binding and, consequently, higher biological activity.

Future research involving the synthesis and biological evaluation of individual stereoisomers of this compound would be necessary to definitively elucidate the influence of stereochemistry on its activity. Such studies would provide valuable data on whether one isomer is more potent or has a different biological profile than another, which is a crucial aspect of drug design and development.

Coordination Chemistry and Material Science Applications

Thiourea (B124793) Derivatives as Ligands in Metal Complexes

The defining feature of thiourea and its derivatives in coordination chemistry is the presence of the soft sulfur donor atom, which shows a strong affinity for a variety of metal ions. The nitrogen atoms can also participate in coordination, leading to diverse bonding modes.

Synthesis of Metal-Thiourea Complexes

The synthesis of metal complexes with thiourea ligands is well-established and typically involves the reaction of a metal salt with the thiourea derivative in a suitable solvent. The nature of the final complex depends on the metal ion, the stoichiometry of the reactants, the reaction conditions, and the specific substituents on the thiourea ligand.

Platinum (Pt): Platinum(II) complexes are often synthesized by reacting a precursor like [PtCl2(L-L)] (where L-L is a phosphine (B1218219) or diamine ligand) with a thiourea derivative, such as 1-benzyl-3-phenylthiourea (B182860), in a basic medium. researchgate.netmdpi.com This method leads to the formation of stable, square planar Pt(II) complexes where the thiourea ligand can act as a dianionic ligand, coordinating through both sulfur and nitrogen atoms. researchgate.net Computational studies on such complexes suggest they may be good candidates for photocatalytic materials. researchgate.net

Copper (Cu): Copper(I) complexes can be formed by reacting aroyl thiourea ligands with copper(I) bromide in an acidic medium. nih.gov Due to the reducing nature of the thiourea ligand, reactions starting with copper(II) salts can also yield copper(I) complexes. uobasrah.edu.iq X-ray analysis often reveals a tetrahedral geometry for these Cu(I) complexes. nih.gov

Silver (Ag) and Gold (Au): Silver(I) and Gold(I) complexes are readily synthesized. For instance, reacting a phosphine-functionalized thiourea with [Ag(OTf)(PPh3)] yields a silver complex where the ligand acts as a P,S chelate, resulting in a distorted tetrahedral geometry around the silver center. nih.govmdpi.com Gold(I) complexes can be formed similarly, often resulting in linear geometries with coordination to the softest donor atoms available, such as phosphorus or sulfur. nih.govmdpi.comnih.gov

Zinc (Zn) and Cadmium (Cd): Complexes with these group 12 metals are typically prepared by reacting the corresponding metal chloride or acetate (B1210297) with the thiourea ligand. researchgate.netresearchgate.net The resulting complexes, such as M(TU)2Cl2 (where M = Zn, Cd and TU = thiourea), are often tetrahedral. researchgate.netnih.gov These complexes are of interest for their potential as precursors for semiconductor materials like CdS-ZnS solid solutions. researchgate.net

Iridium (Ir): Iridium complexes featuring thiourea ligands have been synthesized and studied for their photophysical properties and potential biological applications. nih.govchemrxiv.org Half-sandwich iridium(III) complexes can be prepared where the thiourea derivative acts as a bidentate N,S-coordinating ligand. nih.gov

Coordination Modes and Bonding Characteristics

Thiourea derivatives, including 1-Benzyl-3-(2,3-dimethylphenyl)thiourea, are versatile ligands capable of adopting several coordination modes. This versatility stems from the presence of multiple potential donor atoms: the sulfur atom of the thiocarbonyl group and the two nitrogen atoms. Acyl or aroyl-substituted thioureas also introduce an oxygen donor atom.

S-Coordination (Monodentate): The most common coordination mode involves the soft sulfur atom binding to the metal center. mdpi.com This is particularly prevalent with soft metal ions like Ag(I), Au(I), and Pd(II). nih.govresearchgate.net Spectroscopic data, such as an upfield shift in the ¹³C NMR signal of the C=S carbon, confirms this mode of bonding. researchgate.netresearchgate.net

S,N-Coordination (Bidentate/Chelating): In a basic medium or with appropriate substituents, the thiourea ligand can be deprotonated at one of the nitrogen atoms, leading to the formation of a stable chelate ring by coordinating through both the sulfur and a nitrogen atom. researchgate.netmdpi.comwaikato.ac.nz This bidentate coordination is observed in many platinum(II) and half-sandwich ruthenium(II) and iridium(III) complexes. researchgate.netnih.gov The disappearance of the N-H signal in ¹H NMR spectra is indicative of this bonding mode. mdpi.com

S,O-Coordination (Bidentate/Chelating): For acyl or aroyl thiourea derivatives, chelation can occur through the sulfur and the carbonyl oxygen atom. This mode competes with S,N-coordination and is favored in certain complexes, such as those with palladium(II). waikato.ac.nzrdd.edu.iq

The specific coordination behavior of this compound would be expected to primarily involve the sulfur atom, with potential for S,N-chelation upon deprotonation. The bulky 2,3-dimethylphenyl group might sterically influence the geometry of the resulting metal complexes.

Structural Characterization of Metal Complexes

The definitive structures and bonding within metal-thiourea complexes are elucidated using a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (¹H, ¹³C, ³¹P, ¹⁹⁵Pt NMR) is a powerful tool for characterizing these complexes in solution. Shifts in the chemical signals of the N-H protons and the C=S carbon upon coordination provide strong evidence for the bonding mode. researchgate.netresearchgate.netresearchgate.net For instance, a downfield shift of the N-H proton signal suggests coordination through the sulfur atom, while its disappearance indicates deprotonation and S,N-chelation. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups involved in coordination. A shift in the stretching frequency of the C=S bond and the N-H bonds upon complexation helps to identify the donor atoms. researchgate.netmdpi.com

Catalytic Applications

Thiourea derivatives have emerged as powerful tools in catalysis, both as metal-free organocatalysts and as ligands in catalytically active metal complexes.

Organocatalysis Utilizing Chiral Thiourea Derivatives

Chiral thiourea derivatives are a cornerstone of modern asymmetric organocatalysis. nih.gov Their catalytic activity stems from their ability to act as dual hydrogen-bond donors through the two N-H groups. rsc.org This interaction activates electrophilic substrates, such as carbonyls, imines, and nitroolefins, rendering them more susceptible to nucleophilic attack. rsc.org

By incorporating a chiral scaffold into the thiourea molecule, these catalysts can effectively control the stereochemical outcome of a reaction, leading to high enantioselectivity. rsc.org Bifunctional thiourea catalysts, which combine the hydrogen-bonding thiourea moiety with a basic group (like a tertiary amine), are particularly effective. jst.go.jp In these systems, the thiourea unit activates the electrophile while the basic site activates the nucleophile, leading to highly organized, stereoselective transition states. rsc.orgjst.go.jp This dual activation strategy has been successfully applied to a wide range of asymmetric transformations, including Michael additions, aza-Henry reactions, and Mannich reactions. rsc.orgjst.go.jp

Metal-Thiourea Complexes in Catalytic Reactions

The incorporation of thiourea ligands into metal complexes can also yield effective catalysts. The electronic and steric properties of the thiourea ligand can be tuned to influence the reactivity and selectivity of the metal center.

Ruthenium(II) complexes containing thiourea ligands have been shown to be active pre-catalysts for the transfer hydrogenation of ketones and aldehydes. rsc.org In these "piano-stool" configured complexes, the thiourea ligand coordinates to the metal center, influencing the catalytic cycle which typically involves the transfer of hydrogen from a donor like 2-propanol. rsc.org Furthermore, certain platinum(II) complexes with thiourea ligands have been identified as having low HOMO-LUMO gaps, suggesting potential applications as photocatalysts. researchgate.net The thiourea-gold complex has also been noted for its potential use as a catalyst in organic synthesis. researchgate.net

Advanced Materials Science Applications of this compound

The unique molecular architecture of this compound, featuring a reactive thiourea core flanked by aromatic benzyl (B1604629) and dimethylphenyl groups, has prompted exploration into its utility in various advanced materials science applications. These investigations leverage the compound's coordination capabilities, thermal properties, and its potential to interact with metal surfaces, positioning it as a versatile precursor and functional material in several high-technology fields.

Application as Ionophores in Ion-Selective Electrodes

Thiourea derivatives have emerged as a significant class of ionophores in the development of potentiometric sensors, particularly ion-selective electrodes (ISEs). epa.govrsc.orgresearchgate.net These sensors are crucial for a wide range of analytical applications, including environmental monitoring, clinical diagnostics, and industrial process control. The efficacy of a thiourea derivative as an ionophore is intrinsically linked to its ability to selectively bind with specific ions, a process governed by the electronic and steric characteristics of the molecule.

While direct studies on this compound as an ionophore are not extensively documented, research on analogous compounds provides a strong basis for its potential in this area. For instance, a potentiometric sensor based on 1-benzyl-3-(4-nitrophenyl)thiourea has been successfully developed for the selective detection of thiocyanate (B1210189) (SCN⁻) ions. epa.gov This sensor demonstrated a stable and linear response over a wide concentration range, showcasing the viability of benzyl-substituted thioureas in anion recognition.

Similarly, 1,3-diphenylthiourea has been employed as a neutral carrier in a liquid membrane mercury(II) ion-selective electrode. rsc.org This electrode exhibited a Nernstian response to Hg²⁺ ions, indicating a strong and selective interaction between the thiourea derivative and the metal cation. The performance characteristics of these related thiourea-based ion-selective electrodes are summarized in the table below.

Thiourea DerivativeTarget IonLinear Range (M)Slope (mV/decade)Detection Limit
1-benzyl-3-(4-nitrophenyl)thioureaSCN⁻1.0 x 10⁻⁵ to 1.0 x 10⁻²-59.2log[SCN⁻] = -5.05
1,3-diphenylthioureaHg²⁺6.0 x 10⁻⁶ to 5.0 x 10⁻⁴58.610⁻⁶ M

Data compiled from studies on analogous thiourea derivatives, illustrating their potential as ionophores. epa.govrsc.org

The selectivity of these ionophores is attributed to the coordination of the target ion with the sulfur and nitrogen atoms of the thiourea group. The nature of the substituents on the nitrogen atoms plays a crucial role in modulating the electronic environment of these donor atoms, thereby influencing the binding affinity and selectivity towards specific ions. In the case of this compound, the presence of the benzyl and dimethylphenyl groups would be expected to influence its lipophilicity and steric hindrance, which are key parameters in the design of effective ionophores for ISEs.

Role in the Synthesis of Metal Sulfide (B99878) Nanoparticles

The synthesis of metal sulfide nanoparticles is a rapidly advancing field, driven by their unique size-dependent optical and electronic properties, which make them suitable for applications in solar cells, light-emitting diodes, and photocatalysis. researchgate.netresearchgate.net Thiourea and its derivatives have been widely adopted as a versatile and convenient sulfur source in the preparation of these nanomaterials. researchgate.netresearchgate.net The thermal decomposition of thiourea compounds in the presence of metal precursors leads to the formation of metal sulfide nanoparticles.

Substituted thioureas, such as this compound, can act as single-source precursors or as a sulfur source in conjunction with metal salts for the synthesis of various metal sulfide nanoparticles, including Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS). researchgate.netresearchgate.net The organic substituents on the thiourea molecule can influence the reactivity of the sulfur atom and also act as capping agents, controlling the growth and stability of the nanoparticles.

For example, cadmium(II) complexes of N,N'-disubstituted thioureas have been used for the preparation of CdS nanoparticles. researchgate.net The thermal decomposition of these complexes in a high-boiling point solvent yields crystalline CdS nanoparticles. Similarly, zinc(II) complexes of N,N-disubstituted thioureas have been thermolysed to produce organically-capped ZnS nanoparticles. sajs.co.za The reaction temperature and the nature of the capping agent, often the thiourea derivative itself or an added ligand, are critical parameters that determine the size, shape, and crystalline phase of the resulting nanoparticles. sajs.co.za

Thiourea Precursor TypeMetal Sulfide NanoparticleSynthesis MethodResulting Nanoparticle Characteristics
Substituted alkylthiourea zinc(II) complexesZnSThermolysis in Hexadecylamine (HDA)HDA-capped, elongated and spherical particles, 3-5 nm in diameter. sajs.co.za
(Z)-2-(pyrrolidin-2-ylidene)thiourea zinc(II) complexZnSHydrothermal method with HDA cappingAgglomerated, rod-like structures, average particle size of 4.46 nm.
Cadmium thiourea complexesCdSThermal decomposition in diphenyl etherMorphologies including microspheres and nanopyramids depending on the anion. researchgate.net

Examples of metal sulfide nanoparticle synthesis using various substituted thiourea precursors.

The use of this compound in this context would be expected to offer control over the reaction kinetics due to the steric and electronic effects of its bulky aromatic substituents. These groups could also play a role in surface passivation of the nanoparticles, preventing agglomeration and enhancing their dispersibility in various media.

Utilization in Phase Change Materials for Thermal Energy Storage

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition, typically between solid and liquid states. This property makes them highly attractive for thermal energy storage applications, such as in solar energy systems, smart textiles, and waste heat recovery. researchgate.netsphinxsai.com

The thermal properties of these acylthiourea derivatives are presented in the table below. The melting temperatures and latent heats of fusion were observed to increase with the length of the alkyl chains, a common trend in homologous series of organic PCMs.

1,3-di-alkanoyl thiourea DerivativeMelting Temperature (°C)Latent Heat of Melting (J/g)Latent Heat of Freezing (J/g)
1,3-didodecanoyl thiourea~95114.6-110.0
1,3-ditetradecanoyl thiourea~102119.5-122.4
1,3-dihexadecanoyl thiourea~108148.8-142.7

Thermal properties of 1,3-di-alkanoyl thiourea derivatives as phase change materials, after thermal cycling. researchgate.net

For this compound, its suitability as a PCM would depend on its melting point, latent heat of fusion, and thermal stability. The presence of aromatic rings might lead to a higher melting point compared to the aliphatic-substituted thioureas. The molecular structure would also influence the packing efficiency in the solid state, which in turn affects the latent heat of fusion. Further research, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be necessary to fully evaluate its potential for thermal energy storage applications.

Corrosion Inhibition Studies

The prevention of metal corrosion is of paramount importance in numerous industries to ensure the longevity and safety of infrastructure and equipment. Thiourea and its derivatives have long been recognized as effective corrosion inhibitors, particularly for steel in acidic environments. semanticscholar.orgresearchgate.netscu.edu.cnjmaterenvironsci.commanipal.edu Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. scu.edu.cnjmaterenvironsci.com

The adsorption process involves the interaction of the heteroatoms (sulfur and nitrogen) and the π-electrons of the aromatic rings with the vacant d-orbitals of the metal atoms. semanticscholar.orgscu.edu.cn A detailed study on 1-Benzyl-3-phenyl-2-thiourea (BPTU), a compound structurally very similar to this compound, has demonstrated its high efficiency as a corrosion inhibitor for steel in 1.0 M HCl solution. semanticscholar.orgresearchgate.net

The study on BPTU revealed that the inhibition efficiency increases with the concentration of the inhibitor. semanticscholar.orgresearchgate.net Electrochemical measurements, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed that BPTU acts as a mixed-type inhibitor, suppressing both the anodic and cathodic reactions of the corrosion process. semanticscholar.org The high inhibition efficiencies achieved with BPTU are detailed in the table below.

Inhibitor Concentration (M)Inhibition Efficiency (%) from EISInhibition Efficiency (%) from PPM
2 x 10⁻⁴94.9994.30
1 x 10⁻⁴92.43-
5 x 10⁻⁵90.90-
1 x 10⁻⁵87.72-

Corrosion inhibition efficiency of 1-Benzyl-3-phenyl-2-thiourea (BPTU) on steel in 1.0 M HCl at 30°C. semanticscholar.orgresearchgate.net

The presence of the 2,3-dimethylphenyl group in this compound, as compared to the phenyl group in BPTU, would likely enhance its corrosion inhibition properties. The electron-donating methyl groups would increase the electron density on the aromatic ring, thereby strengthening the adsorption onto the metal surface. Additionally, the increased molecular size could lead to a greater surface coverage, further impeding the corrosive attack. The thiourea functional group is considered the primary adsorption center, with the aromatic rings contributing to the stability and coverage of the protective film. semanticscholar.org

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

While classical methods for synthesizing thiourea (B124793) derivatives are well-established, future research will likely focus on developing more efficient, sustainable, and innovative synthetic strategies. nih.gov The conventional synthesis often involves the reaction of an appropriate isothiocyanate with an amine. nih.govmdpi.com However, modern chemistry offers several avenues to enhance this process.

Future synthetic research could explore:

Enabling Chemical Technologies : The application of flow chemistry, photo- and electro-chemistry, and microwave or ultrasound irradiation can lead to higher yields, shorter reaction times, and improved safety profiles. nih.gov

Catalyst-Free Methods : Research into catalyst-free synthesis in greener solvents, such as water under sunlight, has shown promise for producing symmetric thiourea derivatives and could be adapted for unsymmetrical compounds like 1-benzyl-3-(2,3-dimethylphenyl)thiourea. nih.gov

One-Pot Reactions : Methodologies that combine multiple synthetic steps into a single procedure, such as the one-pot synthesis of thioethers from benzyl (B1604629) halides using thiourea, can improve efficiency and reduce waste. arkat-usa.org This approach avoids the isolation of potentially hazardous or malodorous intermediates. arkat-usa.org

These advanced methods could simplify the chemical accessibility of this compound and its analogues, facilitating broader investigation. bohrium.com

Advanced Computational Design and Screening of Thiourea Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new thiourea derivatives. By modeling this compound as a lead compound, researchers can rationally design novel molecules with enhanced properties.

Key computational approaches include:

Density Functional Theory (DFT) : DFT studies can be used to investigate the structural, electronic, and vibrational properties of the molecule. rsc.org Such calculations can predict geometrical parameters, molecular stability (via Natural Bond Orbital analysis), and electronic characteristics like the HOMO-LUMO energy gap, which indicates charge transfer within the molecule. rsc.org DFT has been successfully used to confirm the optimized square planar geometry of metal complexes involving similar thiourea ligands. mdpi.comresearchgate.net

Molecular Docking : This technique can predict the binding modes and affinities of thiourea derivatives with specific biological targets, such as enzymes or protein receptors. mdpi.com Docking studies have been used to understand the interactions of thiourea compounds with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and DNA gyrase. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be developed to establish a mathematical relationship between the chemical structure of thiourea derivatives and their biological activity, helping to prioritize the synthesis of the most promising candidates.

Computational MethodApplication in Thiourea ResearchPotential for this compoundReference
Density Functional Theory (DFT) Elucidation of molecular geometry, electronic structure, and vibrational spectra.Predict optimized structure and electronic properties to guide further functionalization. mdpi.comrsc.org
Molecular Docking Prediction of binding modes and affinity with biological targets (e.g., enzymes).Identify potential high-affinity biological targets and guide the design of more potent inhibitors. mdpi.comnih.gov
Natural Bond Orbital (NBO) Analysis Investigation of molecular stability and intramolecular charge transfer.Understand the stability and reactivity of the molecule. rsc.org
Time-Dependent DFT (TD-DFT) Analysis of UV-visible absorption spectra and electronic transitions.Predict photophysical properties for applications in sensors or photocatalysis. rsc.org

Exploration of Undiscovered Biological Targets and Mechanisms

Thiourea derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.aimdpi.com While this compound has been noted for its potential in treating cancer and infectious diseases, a vast landscape of biological targets remains to be explored. ontosight.ai

Future research should focus on screening the compound against a diverse array of targets:

Enzyme Inhibition : Many thiourea derivatives are effective enzyme inhibitors. mdpi.com Potential targets include carbonic anhydrases (implicated in cancer), cholinesterases (relevant to Alzheimer's disease), and bacterial enzymes like DNA gyrase and urease. nih.govnih.govacs.orgresearchgate.net

Antimicrobial Activity : With the rise of multi-drug resistant pathogens, new antimicrobial agents are urgently needed. Thiourea-based compounds have shown potent activity against resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov

Anticancer Mechanisms : Beyond general cytotoxicity, future work could elucidate specific anticancer mechanisms, such as the inhibition of angiogenesis (the formation of new blood vessels that feed tumors) or the induction of apoptosis (programmed cell death). ontosight.aimdpi.com

Compound Class/DerivativeBiological TargetMeasured ActivityReference
Pyrazole-thiourea derivative (7a)S. aureus (MRSA)MIC = 0.25 µg/mL nih.gov
Pyrazole-thiourea derivative (7j)M. tuberculosis H37RvMIC = 1 µg/mL nih.gov
Sulphonyl thiourea derivative (F)Carbonic Anhydrase II (hCA II)IC₅₀ = 2.48 µM nih.gov
Thiazole-thiourea hybridAcetylcholinesterase (AChE)IC₅₀ = 0.3 to 15 µM mdpi.com
Thiazole-thiourea hybridButyrylcholinesterase (BChE)IC₅₀ = 0.4 to 22 µM mdpi.com

This table presents data for analogous compounds to illustrate the potential of the thiourea scaffold.

Integration of Thiourea Scaffolds into Hybrid Molecules

A promising strategy in modern medicinal chemistry is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single entity to achieve synergistic or multi-target effects. bohrium.com The thiourea scaffold of this compound is an excellent candidate for integration into such hybrids.

Examples of successful thiourea-based hybrids suggest future avenues:

Coupling with Heterocycles : Thiourea moieties have been linked with pyrimidine, pyrazole, and thiazole (B1198619) rings to create potent inhibitors of enzymes like carbonic anhydrase and bacterial urease. nih.govnih.govacs.org

Bioisosteric Replacement : The thiourea group can be strategically replaced by other functional groups (bioisosteres) like cyanoguanidine to overcome limitations and improve the pharmacological profile, as famously demonstrated in the development of the drug cimetidine. nih.govbohrium.com

Conjugation with Nanomaterials : Thiourea derivatives have been combined with magnetic nanoparticles (e.g., Fe₃O₄@C₁₈) to create hybrid nanosystems with enhanced antifungal activity against biofilms. mdpi.com

Applications in Emerging Technologies and Interdisciplinary Fields

The utility of this compound and its derivatives is not confined to medicine. The unique chemical properties of the thiourea group open doors to applications in a range of emerging and interdisciplinary fields.

Potential future applications include:

Agrochemicals : Thiourea derivatives are used as fungicides, insecticides, and herbicides, offering lower toxicity and enhanced safety compared to some conventional pesticides. acs.org They can act as plant growth regulators and are suitable for use in environmentally sensitive agriculture. acs.org

Chemosensors : The ability of the thiourea group to bind with anions and cations makes it an excellent component for chemical sensors. mdpi.com Fluorescent thiourea derivatives have been developed for the sensitive detection of heavy metal ions like mercury (Hg²⁺) in aqueous media, which is critical for environmental monitoring. mdpi.comingentaconnect.com

Corrosion Inhibition : Thiourea derivatives containing aromatic rings, such as 1-benzyl-3-phenyl-2-thiourea, have proven to be effective corrosion inhibitors for steel in acidic environments, an application with significant industrial relevance. chemicalbook.com

Materials Science : Thiourea derivatives are used in the synthesis of various commercial products, including polymers and dyes. mdpi.com They can also be investigated for their non-linear optical (NLO) properties, which are relevant for applications in telecommunications and optical computing. rsc.org

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-3-(2,3-dimethylphenyl)thiourea, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between benzyl isothiocyanate and 2,3-dimethylaniline. A robust method involves dissolving the isothiocyanate in acetone, adding the amine, and stirring at room temperature for 1–2 hours. Purification via column chromatography (using hexane/ethyl acetate) yields the product as a solid or oil . Reaction optimization includes monitoring by TLC, adjusting stoichiometry (1:1 molar ratio), and controlling temperature to avoid side products like symmetrical thioureas.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. For example, NH protons appear as singlets at δ 7.77 ppm, while aromatic protons show multiplet signals between δ 7.03–7.27 ppm .
  • IR : The thiourea C=S stretch is observed near 1205 cm1^{-1}, and N-H stretches appear at ~2929 cm1^{-1} .
  • Mass spectrometry : HRMS-ESI-TOF provides exact mass confirmation (e.g., [M+H]+^+ calculated as 233.1107) .

Q. What biological activities are associated with thiourea derivatives like this compound?

Thioureas exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, N-benzoylthiourea derivatives show activity against plant pathogens and fungi due to hydrogen-bonding interactions with microbial enzymes . Structure-activity relationships (SAR) suggest that electron-withdrawing groups (e.g., halogens) on the aromatic ring enhance bioactivity .

Advanced Research Questions

Q. How can computational methods (DFT, NBO) elucidate the electronic and structural properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic transitions. Key findings include:

  • NBO analysis : Delocalization of lone pairs from sulfur and nitrogen into anti-bonding orbitals stabilizes the molecule .
  • HOMO-LUMO : A small energy gap (~3.5 eV) indicates reactivity, with HOMO localized on the thiourea moiety and LUMO on the aromatic rings .
  • UV-Vis : TD-DFT calculations correlate with experimental λmax_{\text{max}} values (~280 nm) for π→π* transitions .

Q. What crystallographic insights explain the stability of this compound?

X-ray diffraction reveals intramolecular N-H···S and N-H···O hydrogen bonds, forming a planar six-membered ring that stabilizes the thione tautomer. The dihedral angle between the benzyl and dimethylphenyl groups is ~50°, reducing steric strain. SHELXL refinement (using Olex2) confirms bond lengths: C=S (1.68 Å), C-N (1.33 Å) . Weak intermolecular interactions (e.g., van der Waals) contribute to crystal packing .

Q. How do reaction mechanisms differ for thiourea derivatives in metal complexation or heterocyclic synthesis?

Thioureas act as ligands for transition metals (e.g., Cu(I), Ni(II)) via sulfur and nitrogen coordination. For example, 1-Benzyl-3-(2-halogenphenyl)thiourea undergoes Ullmann-type coupling with mesitylcopper(I), forming C-S/C-N bonds in high yield . In heterocyclic synthesis, bromine-mediated cyclization of arylthioureas produces benzothiazoles, with the C=S group acting as a nucleophile .

Methodological Considerations

  • Contradiction resolution : Conflicting NMR data (e.g., NH signal variability) may arise from tautomerism (thione vs. thiol forms). Use temperature-controlled NMR or X-ray crystallography to confirm dominant tautomers .
  • Advanced purification : Recrystallization from methanol/dichloromethane (1:1) improves purity for crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.